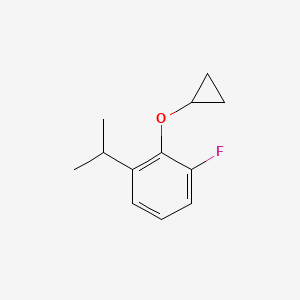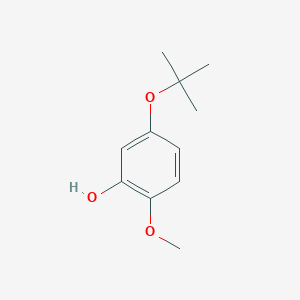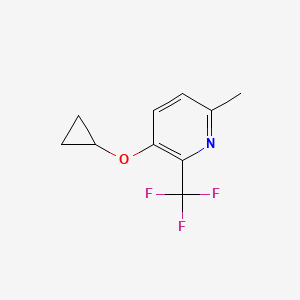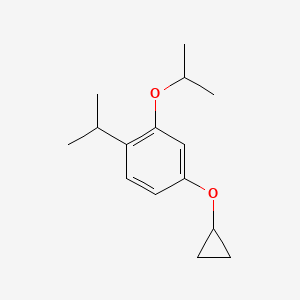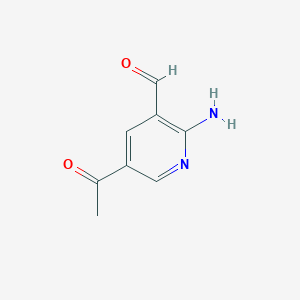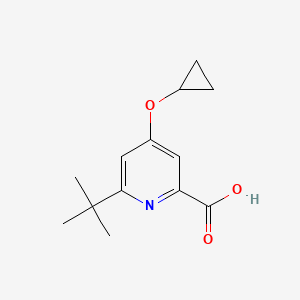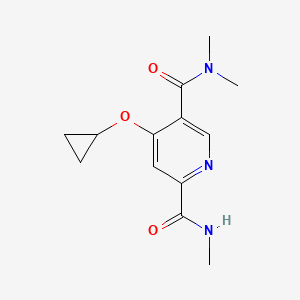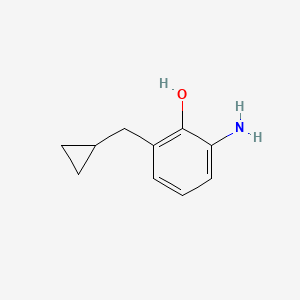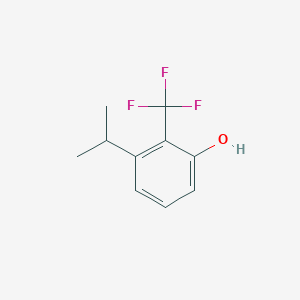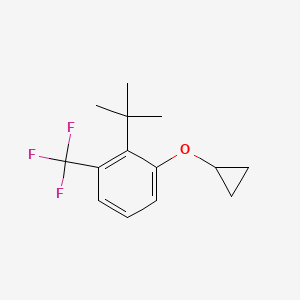
2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O and a molecular weight of 258.28 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves copper-catalyzed direct trifluoromethylthiolation, which uses trifluoromethylthiolation reagents under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butyl-2-cyclopropoxy-3-(trifluoromethyl)benzene: Similar structure but with different positional isomers.
2-Tert-butyl-1-cyclopropoxy-4-(trifluoromethyl)benzene: Another positional isomer with distinct chemical properties.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H17F3O |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
2-tert-butyl-1-cyclopropyloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O/c1-13(2,3)12-10(14(15,16)17)5-4-6-11(12)18-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
XLRCFSUUCLCYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


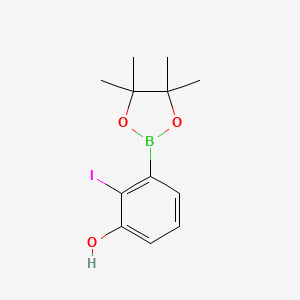
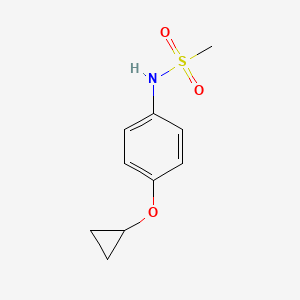
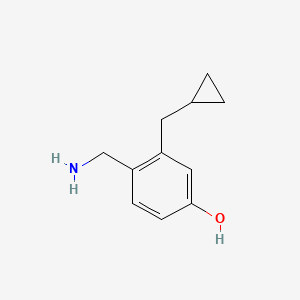
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
